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Compound of Interest

Compound Name: 3-Nonyne

Cat. No.: B165639

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nonyne (non-3-yne), an internal alkyne of
significant interest in various fields of chemical research and development. It details its
chemical and physical properties, common synthetic protocols, and key reactions, with a focus
on applications relevant to organic synthesis and materials science.

IUPAC Name, Structure, and Identifiers

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is
non-3-yne.[1][2] This name indicates a nine-carbon aliphatic chain with a carbon-carbon triple
bond located at the third carbon position.[1] As an internal alkyne, the triple bond is not at the
end of the carbon chain.

Molecular Formula: CoH1e[1][2][3][4][5]

SMILES: CCCCCC#CCCI2][6]

InChl Key: SRRDSRCWRHKEKU-UHFFFAOYSA-N[1][2][4]

CAS Registry Number: 20184-89-8[1][2][3][4]

The linear structure of 3-Nonyne is characterized by sp-hybridized carbons at the C3 and C4
positions, forming the triple bond.

Physicochemical and Spectroscopic Data
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3-Nonyne is a clear, colorless liquid under standard conditions.[2] Its physical and chemical
properties are summarized in the table below. This data is critical for designing experimental
setups, purification procedures, and safety protocols.

Property Value Source(s)
Molecular Weight 124.22 g/mol [11121[7]
Density 0.8 £0.1 g/cm3 [8]
Boiling Point 156.9 + 3.0 °C at 760 mmHg [3][8]
Melting Point -49.99 °C (estimate) [3]
Flash Point 37.6 °C (100.0 °F) [31[8][9]
Vapor Pressure 3.6 £ 0.1 mmHg at 25°C [3][8]
Water Solubility 9.855 mg/L at 25 °C (estimate)  [9]
LogP (Octanol/Water) 2.9801t04.12 [3B1[71[8]
Refractive Index 1.434 [31[8]
Enthalpy of Hydrogenation '-270.7 + 1.4 kJ/mol (to Nonane 1]

in hexane)
lonization Energy 9.20 £ 0.02 eV [7]

Experimental Protocols

The reactivity of the alkyne functional group makes 3-Nonyne a valuable intermediate in
organic synthesis.

A common laboratory-scale synthesis of alkynes like 3-Nonyne involves the double
dehydrohalogenation of a vicinal or geminal dihalide. This elimination reaction is typically
carried out using a strong base.

Protocol:

o Reactant Preparation: A suitable precursor, such as 3,4-dibromononane or 3,3-
dibromononane, is dissolved in an appropriate inert solvent (e.g., liquid ammonia, THF, or
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DMSO).

Base Addition: A strong base, such as sodium amide (NaNHz) or potassium hydroxide
(KOH), is slowly added to the reaction mixture, typically at reduced temperatures to control
the reaction rate.[1] Two or more equivalents of the base are required to eliminate two
molecules of hydrogen halide (HX).

Reaction: The mixture is stirred and allowed to warm to room temperature or heated gently
to drive the reaction to completion. The strong base abstracts protons from the carbon atoms
adjacent to the halogens, leading to a stepwise elimination of HX and the formation of the
carbon-carbon triple bond.

Workup and Purification: Upon completion, the reaction is quenched, typically with water or
an aqueous acid. The organic product is then extracted into an organic solvent (e.g., diethyl
ether or hexane). The organic layer is washed, dried over an anhydrous salt (e.g., MgSOa),
and the solvent is removed under reduced pressure. The crude 3-Nonyne is then purified,
commonly by fractional distillation.

3,4-Dibromononane - HBr
(Precursor)
Double - Vinylic Bromide 3-Nonyne
Dehydrohalogenation (Intermediate) (Final Product)
2 eq. NaNH2
(Strong Base)

Click to download full resolution via product page
Caption: Workflow of 3-Nonyne synthesis via double dehydrohalogenation.

3-Nonyne can be fully saturated to its corresponding alkane, nonane, through catalytic
hydrogenation. This reaction is highly exothermic.

Protocol:

o Catalyst Setup: A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon
(Pd/C) or Platinum(1V) oxide) is placed in a reaction vessel.
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e Solvent and Substrate: 3-Nonyne is dissolved in a suitable solvent, such as ethanol or
hexane.

o Hydrogenation: The vessel is purged and then filled with hydrogen gas (Hz), often at a
pressure greater than atmospheric. The reaction mixture is agitated vigorously to ensure
efficient mixing of the gas, liquid, and solid catalyst phases.

o Monitoring and Completion: The reaction progress is monitored by the uptake of hydrogen.
The reaction is complete when two molar equivalents of H2 have been consumed.

o Workup: The catalyst is removed by filtration (e.g., through Celite), and the solvent is
evaporated to yield nonane.[10]

Chemical Reactivity and Applications

The electron-rich carbon-carbon triple bond is the center of 3-Nonyne's reactivity, making it a
substrate for various electrophilic addition reactions.[1]

» Electrophilic Addition: It readily undergoes addition reactions with halogens (Brz, Cl2),
hydrogen halides (HBr, HCI), and water (hydration).

e Reduction: As described, it can be fully reduced to nonane or partially reduced to (Z)-3-
nonene using specific catalysts like Lindlar's catalyst, which is crucial for stereoselective
synthesis.

o Cycloaddition Reactions: The alkyne functionality can participate in cycloaddition reactions,
such as Diels-Alder reactions (as a dienophile) or click chemistry, which has applications in
bioorthogonal chemistry for labeling biomolecules.[1]

o Organic Synthesis: 3-Nonyne serves as a building block for constructing more complex
molecular skeletons.[1][3] Its reactivity allows for the introduction of a nine-carbon chain into
larger molecules, which is a valuable strategy in the synthesis of natural products and
pharmaceutical agents.

Safety and Handling
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3-Nonyne is a flammable liquid and vapor.[2] It may also be fatal if swallowed and enters the
airways, posing an aspiration hazard.[2] Standard laboratory safety precautions, including the
use of personal protective equipment (goggles, gloves, lab coat) and working in a well-
ventilated fume hood, are mandatory. It should be stored away from heat, sparks, and open
flames.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. 3-Nonyne | 20184-89-8 | Benchchem [benchchem.com]

. 3-Nonyne | CO9H16 | CID 140649 - PubChem [pubchem.ncbi.nim.nih.gov]

. Page loading... [wap.guidechem.com]

. 3-Nonyne [webbook.nist.gov]

. scbt.com [scbt.com]

. PubChemLite - 3-nonyne (C9H16) [pubchemlite.lcsb.uni.lu]

. 3-Nonyne (CAS 20184-89-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
. 3-Nonyne | CAS#:20184-89-8 | Chemsrc [chemsrc.com]

°
(o] [00] ~ » ol EEN w N =

. 3-nonyne, 20184-89-8 [thegoodscentscompany.com]
e 10. Nonane | C9H20 | CID 8141 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Nonyne].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b165639#3-nonyne-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b165639?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nonyne
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nonyne
https://www.benchchem.com/product/b165639?utm_src=pdf-custom-synthesis
https://www.benchchem.com/product/b165639
https://pubchem.ncbi.nlm.nih.gov/compound/3-Nonyne
https://wap.guidechem.com/dictionary/en/20184-89-8.html
https://webbook.nist.gov/cgi/cbook.cgi?InChI=1/C9H16/c1-3-5-7-9-8-6-4-2/h3-5,7,9H2,1-2H3
https://www.scbt.com/p/3-nonyne-20184-89-8
https://pubchemlite.lcsb.uni.lu/e/compound/140649
https://www.chemeo.com/cid/31-587-6/3-Nonyne
https://www.chemsrc.com/en/cas/20184-89-8_552810.html
https://www.thegoodscentscompany.com/data/rw1120961.html
https://pubchem.ncbi.nlm.nih.gov/compound/Nonane
https://www.benchchem.com/product/b165639#3-nonyne-iupac-name-and-structure
https://www.benchchem.com/product/b165639#3-nonyne-iupac-name-and-structure
https://www.benchchem.com/product/b165639#3-nonyne-iupac-name-and-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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